Ethyl 3-amino-4-methylpentanoate hydrochloride

Catalog No.
S3447788
CAS No.
864871-50-1
M.F
C8H18ClNO2
M. Wt
195.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-4-methylpentanoate hydrochloride

CAS Number

864871-50-1

Product Name

Ethyl 3-amino-4-methylpentanoate hydrochloride

IUPAC Name

ethyl 3-amino-4-methylpentanoate;hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)5-7(9)6(2)3;/h6-7H,4-5,9H2,1-3H3;1H

InChI Key

JHAWFIWKNHMVGB-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C(C)C)N.Cl

Canonical SMILES

CCOC(=O)CC(C(C)C)N.Cl

Ethyl 3-amino-4-methylpentanoate hydrochloride (EAMPH) is a molecule containing an ester functional group, an amine group, and a methyl branch, all attached to a pentanoate chain. Information regarding its origin and specific significance in scientific research is currently limited []. However, its structure suggests potential applications in various fields, as discussed below.


Molecular Structure Analysis

EAMPH possesses a unique structure with several key features:

  • Ester functional group (C=O-O-CH2-CH3): This group can participate in hydrolysis reactions, potentially allowing controlled release of the amine group (H2N-C).
  • Amine group (H2N-C): This functional group can act as a base or nucleophile in reactions, enabling its interaction with other molecules.
  • Methyl branch (CH3): This group can influence the molecule's conformation and hydrophobicity, affecting its interactions with other molecules and biological systems.

These combined features suggest EAMPH might be useful in:

  • Drug design: The functional groups could allow for targeted modifications to influence interactions with biological targets.
  • Material science: The structure could be beneficial for designing materials with specific properties based on the interplay of the functional groups.

Chemical Reactions Analysis

  • Hydrolysis: The ester bond can be broken down by water or enzymes, releasing the ethyl alcohol (CH3CH2OH) and the corresponding amino acid derivative (3-amino-4-methylpentanoic acid).
C8H17NO2.HCl (EAMPH) + H2O -> CH3CH2OH + C6H13NO2.HCl (amino acid derivative)
  • Acylation: The amine group can react with acylating agents to form amides, potentially leading to new derivatives with altered properties.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the amine and ester groups.
  • Solubility: Potentially soluble in water due to the presence of the charged hydrochloride group and the amine group. Solubility in organic solvents might also be possible depending on the overall hydrophobicity of the molecule.
  • Melting point and boiling point: Data unavailable but likely influenced by the interplay of the functional groups.

Currently, there is no scientific literature available describing the specific mechanism of action of EAMPH.

  • Potential skin and eye irritation: The amine group can be irritating upon contact with skin and eyes [].
  • Potential respiratory irritation: Inhalation of dust or aerosols containing EAMPH might irritate the respiratory tract.

Dates

Modify: 2023-08-19

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